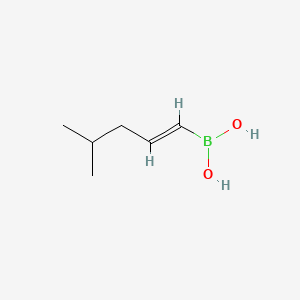
4-Methyl-1-pentenylboronic acid
Overview
Description
4-Methyl-1-pentenylboronic acid is a boronic acid compound with the molecular formula C6H13BO2 . It is also known by other names such as (E)-4-methylpent-1-enylboronic acid and has a CAS number of 214907-33-2 . The molecular weight of this compound is 127.98 g/mol .
Synthesis Analysis
Boronic acids, including 4-Methyl-1-pentenylboronic acid, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The InChI code for 4-Methyl-1-pentenylboronic acid is1S/C6H13BO2/c1-6(2)4-3-5-7(8)9/h3,5-6,8-9H,4H2,1-2H3/b5-3+ . Its canonical SMILES representation is B(C=CCC(C)C)(O)O . The compound has a rotatable bond count of 3 . Chemical Reactions Analysis
Boronic acids, such as 4-Methyl-1-pentenylboronic acid, have been reported to have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Physical And Chemical Properties Analysis
4-Methyl-1-pentenylboronic acid has a boiling point of 220.0±23.0 C at 760 mmHg and a melting point of 99-102 C . It has a topological polar surface area of 40.5 Ų .Scientific Research Applications
Energy Storage Applications Poly-4-methyl-1-pentene, closely related to 4-methyl-1-pentenylboronic acid in polymer applications, is used as a dielectric material in energy storage. Its dielectric performance is comparable to biaxially oriented polypropylene (BOPP), a widely used dielectric material for capacitors. This polymer's suitability for energy storage applications is due to its high energy density, high breakdown strength, low dielectric loss, and ability to operate at high temperatures. Research focuses on optimizing polymer composites, including poly-4-methyl-1-pentene, for electrical capacitors, indicating the material's potential in enhancing energy storage technology (Ghule, Laad, & Tiwari, 2021).
Medical Applications and Polymer Processing Isotactic poly(4-methyl-1-pentene) (P4M1P) has found extensive use in medical products due to its versatility. A study highlighted the production of micro- or nanofibers from P4M1P, expanding its application in the medical field. By using different solvent systems for electrospinning, fibers with varied morphologies were developed, showcasing the adaptability of P4M1P in creating advanced materials for specific medical applications (Lee, Givens, Chase, & Rabolt, 2006).
Polymerization and Material Science The polymerization of 4-methyl-1-pentene using α-diimine nickel catalysts demonstrates controlled behavior and branch structure, leading to amorphous elastomers with low glass transition temperatures. This research opens avenues for designing materials with specific properties, such as different types of branches and microstructural units, which are crucial for various industrial applications. The study's findings contribute to the broader understanding of polymer science, particularly in manipulating material properties for desired outcomes (Gao, Pan, Guo, Xiao, & Wu, 2011).
Functionalization for High Energy Storage The functionalization of poly(4-methyl-1-pentene) films for high energy storage applications represents a significant advancement. A new family of ionomer modified films was synthesized, enhancing dielectric properties and energy storage capacity. This research underscores the potential of chemically modified poly(4-methyl-1-pentene) in developing advanced materials for energy storage devices, demonstrating the material's adaptability and functionality in technological applications (Zhang et al., 2016).
Porous Structures for Various Applications Poly(4-methyl-1-pentene) has been used to create porous structures through a thermally induced phase-separation method, showcasing the material's versatility in developing structures with specific properties. This method allows for the controlled creation of porous materials, which have potential applications in filtration, catalyst supports, and other areas requiring structured polymer matrices (Zhang et al., 2009).
Safety and Hazards
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Mechanism of Action
Target of Action
4-Methyl-1-pentenylboronic acid is primarily used as a reagent in organic synthesis . Its primary targets are the organic compounds that it reacts with during these synthesis processes .
Mode of Action
The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This is a type of transition metal-catalyzed carbon–carbon bond-forming reaction . The compound, being an organoboron reagent, is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The main biochemical pathway that 4-Methyl-1-pentenylboronic acid is involved in is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would largely depend on the specific conditions of the reaction it is used in .
Result of Action
The result of the action of 4-Methyl-1-pentenylboronic acid is the formation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction . The specific molecular and cellular effects would depend on the compounds being synthesized .
properties
IUPAC Name |
[(E)-4-methylpent-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO2/c1-6(2)4-3-5-7(8)9/h3,5-6,8-9H,4H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTGERMANPOCTC-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-pentenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




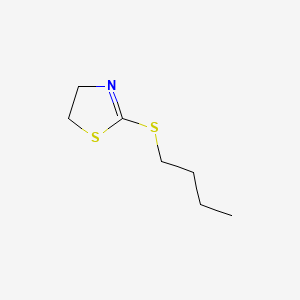
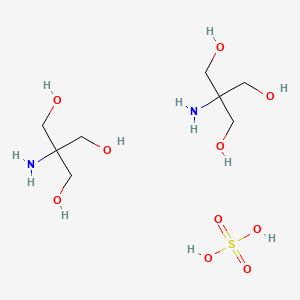
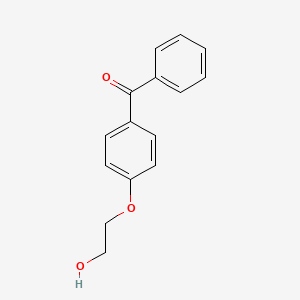
![[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid](/img/structure/B1598336.png)


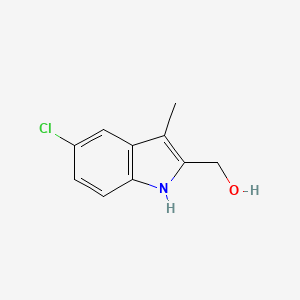

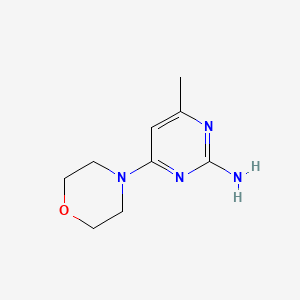
![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)

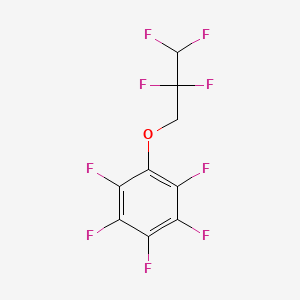
![7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1598352.png)